molecular formula C19H18N4O7S B2586599 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide CAS No. 301681-42-5

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No. B2586599
CAS RN: 301681-42-5
M. Wt: 446.43
InChI Key: JNFMQGYNKVNDAR-UHFFFAOYSA-N
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Description

“N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C26H25N3O5S . It has a molecular weight of 491.5588 .


Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). This ring is substituted with two methyl groups at the 3 and 4 positions. The oxazole ring is also linked to a sulfamoyl group, which is in turn linked to a phenyl ring. The phenyl ring is acetylated and linked to a nitrophenoxy group .


Physical And Chemical Properties Analysis

This compound has a density of 1.327g/cm3 and a refractive index of 1.633 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Characterization

  • N-(4-(3,4-dicyanophenoxy)phenyl)acetamide and related compounds, including metallophthalocyanines with phenoxyacetamide units, have been synthesized and characterized. These compounds exhibit increased solubility and are soluble in various solvents, indicating their potential use in diverse applications (Ağırtaş & İzgi, 2009).
  • Novel sulfonamide-derived ligands and their transition metal complexes have been synthesized. These compounds have shown moderate to significant antibacterial activity and good antifungal activity, suggesting potential applications in antimicrobial treatments (Chohan & Shad, 2011).

Biological and Pharmacological Investigations

  • Certain synthesized compounds like 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one have demonstrated significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicating potential therapeutic applications (Vlachou et al., 2023).
  • A series of 4-arylsulfonyl-1,3-oxazoles have been developed with specific anticancer activities against various cancer cell lines, suggesting potential for targeted cancer therapies (Zyabrev et al., 2022).

Antimicrobial Applications

  • Novel synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This suggests potential applications in addressing microbial infections and developing new antimicrobial agents (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also aim to elucidate its mechanism of action and determine its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7S/c1-12-13(2)21-30-19(12)22-31(27,28)17-9-3-14(4-10-17)20-18(24)11-29-16-7-5-15(6-8-16)23(25)26/h3-10,22H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFMQGYNKVNDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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